Caerulein

Catalog No.
S522486
CAS No.
17650-98-5
M.F
C58H73N13O21S2
M. Wt
1352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caerulein

CAS Number

17650-98-5

Product Name

Caerulein

IUPAC Name

(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C58H73N13O21S2

Molecular Weight

1352.4 g/mol

InChI

InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1

InChI Key

YRALAIOMGQZKOW-HYAOXDFASA-N

SMILES

Array

solubility

1.16e-02 g/L

Synonyms

Caerulein, Cerulein, Ceruletid, Ceruletide, FI 6934, FI-6934, FI6934, Takus

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O

The exact mass of the compound Ceruletide is 1351.4485 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides. It belongs to the ontological category of oligopeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Caerulein is a sulfated decapeptide analogue of cholecystokinin (CCK) widely procured as the gold-standard secretagogue for inducing experimental acute pancreatitis (AP) in rodent models. Unlike crude extracts or less stable endogenous peptides, synthetic high-purity caerulein (≥95-97% HPLC) provides highly reproducible hyperstimulation of pancreatic acinar cells. Its primary procurement value lies in its ability to reliably induce mild, self-limiting edematous pancreatitis via simple intraperitoneal (IP) injection. This allows laboratories to establish robust disease models for therapeutic screening while avoiding the high mortality, complex surgical requirements, or inconsistent disease phenotypes associated with alternative chemical and mechanical AP induction methods [1].

Substituting caerulein with other chemical inducers fundamentally alters both the experimental workflow and the disease phenotype, making them non-interchangeable for procurement. Using L-arginine requires massive, near-toxic dosing (up to 5 g/kg) that triggers severe necrotizing pancreatitis with high mortality rates, rendering it unsuitable for early-stage or mild AP studies [1]. Alternatively, sodium taurocholate induces severe hemorrhagic pancreatitis but strictly necessitates invasive retrograde infusion into the pancreatic duct, introducing surgical variability and high perioperative mortality [2]. Furthermore, substituting caerulein with the endogenous peptide CCK-8 fails in vivo; CCK-8 lacks the enhanced stability and specific potency required to reliably induce the characteristic acinar vacuolization and edema seen with caerulein hyperstimulation [1].

Superior In Vivo Potency for Acute Pancreatitis Induction vs. CCK-8

While CCK-8 and caerulein exhibit similar in vitro receptor binding, caerulein is significantly more potent in vivo due to its extended N-terminal sequence and threonine substitution. Studies demonstrate that intraperitoneal injections of CCK-8 at doses up to 100 µg/kg fail to produce discernible pancreatic histopathological changes. In contrast, caerulein administered at just 50 µg/kg reliably induces typical features of acute pancreatitis, including edema, inflammatory cell infiltration, and acinar vacuolization within 12 hours[1].

Evidence DimensionIn vivo induction of acute pancreatitis histopathology
Target Compound DataCaerulein (50 µg/kg): Induces severe edema, vacuolization, and necrosis.
Comparator Or BaselineCCK-8 (50-100 µg/kg): Fails to induce discernible histopathological changes.
Quantified Difference>2-fold lower dose requirement with absolute phenotypic conversion (disease vs. no disease).
ConditionsHourly IP injections (x7) in murine models, evaluated at 12 hours.

Buyers must procure caerulein rather than CCK-8 to successfully and reliably establish in vivo acute pancreatitis models without wasting resources on ineffective endogenous peptides.

Workflow Efficiency and Survival Rates vs. L-Arginine Models

L-arginine is commonly used to induce necrotizing pancreatitis, but it requires extremely high doses (e.g., 5 g/kg) that can cause systemic toxicity and high mortality (up to 70-80% acinar necrosis and significant animal death). Caerulein, conversely, induces a highly reproducible, non-lethal edematous pancreatitis at microgram doses (e.g., 50 µg/kg per injection). This allows for longitudinal studies of early intracellular events and inflammation resolution without the confounding variable of high acute mortality [1].

Evidence DimensionRequired dose and resulting model mortality/severity
Target Compound DataCaerulein: 50 µg/kg (microgram range), non-lethal edematous AP.
Comparator Or BaselineL-Arginine: 2.5 to 5.0 g/kg (gram range), severe necrotizing AP with high mortality.
Quantified Difference~100,000-fold difference in mass-based dosing with a shift from lethal necrosis to reproducible edema.
ConditionsIntraperitoneal administration in rodent models for AP induction.

Selecting caerulein drastically reduces animal attrition and standardizes the severity of the pancreatitis model, ensuring higher reproducibility for early-phase therapeutic testing.

Non-Invasive Administration vs. Sodium Taurocholate

Sodium taurocholate is a potent inducer of severe hemorrhagic pancreatitis, but it strictly requires retrograde infusion directly into the pancreatic duct. This surgical intervention introduces significant mechanical stress, operator variability, and perioperative mortality ranging from 24% to 100%. Caerulein bypasses these processability bottlenecks entirely; it is administered via standard intraperitoneal (IP) injections, eliminating surgical artifacts and standardizing the induction of systemic inflammatory response syndrome (SIRS) and pancreatic edema [1].

Evidence DimensionRoute of administration and procedural complexity
Target Compound DataCaerulein: Simple intraperitoneal (IP) injection.
Comparator Or BaselineSodium Taurocholate: Surgical retrograde pancreatic duct infusion.
Quantified DifferenceElimination of surgical intervention and associated 24-100% perioperative mortality risk.
ConditionsStandard in vivo laboratory workflow for acute pancreatitis induction.

Procurement of caerulein allows laboratories to scale up in vivo testing rapidly without requiring specialized microsurgical training or accepting high surgical failure rates.

Standardized Mild Acute Pancreatitis (AP) Modeling

Due to its reproducible, non-lethal edematous AP induction via simple IP injection, caerulein is the optimal choice for screening novel anti-inflammatory drugs and studying early acinar cell events (e.g., zymogen activation) without the high mortality rates seen in L-arginine models [1].

Pancreatic Secretion and CCK Receptor Assays

Because of its high stability and potent binding to CCK-1/CCK-2 receptors compared to endogenous CCK-8, caerulein is procured as a stable reference standard in in vitro assays measuring amylase release and intracellular calcium mobilization in isolated pancreatic acini [1].

Systemic Inflammatory Response Syndrome (SIRS) Research

Caerulein-induced AP reliably progresses to secondary lung injury and SIRS, making it a critical reagent for evaluating systemic complications of localized organ inflammation without the confounding surgical trauma of taurocholate or duct-ligation models[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

17

Exact Mass

1351.44853874 Da

Monoisotopic Mass

1351.44853874 Da

Heavy Atom Count

94

LogP

-0.9
-0.9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

888Y08971B

Sequence

XQDXTGWMDF

Drug Indication

Caerulein is used in the treatment of paralytic ileus and as diagnostic aid in pancreatic malfunction.

Pharmacology

Caerulein is a specific decapeptide similar in action and composition to the natural gastrointestinal peptide hormone cholecystokinin that stimulates gastric, biliary, and pancreatic secretion. It also exerts stimulatory actions on certain smooth muscles.

ATC Code

V - Various
V04 - Diagnostic agents
V04C - Other diagnostic agents
V04CC - Tests for bile duct patency
V04CC04 - Ceruletide

Mechanism of Action

Caerulein acts according to its similarity to the natural gastrointestinal peptide hormone cholecystokinin. Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein. Cholecystokinin is secreted by the duodenum, the first segment of the small intestine. There it binds to CCK receptors, activating them and causing downstream effects. Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively. It also acts as a hunger suppresant. Cholecystokinin is secreted by the duodenum when fat- or protein-rich chyme leaves the stomach and enters the duodenum. The hormone acts on the pancreas to stimulate the secretion of the enzymes lipase, amylase, trypsin, and chymotrypsin. Together these pancreatic enzymes catalyze the digestion of fat and protein. Cholecystokinin also stimulates both the contraction of the gall bladder, and the relaxtion of the Sphincter of Oddi (Glisson's Sphinctor), which delivers, (not secretes) bile into the small intestine. Bile salts serve to emulsify fats, thereby increasing the effectiveness with which enzymes can digest them.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cholecystokinin
CCKAR [HSA:886] [KO:K04194]

Other CAS

17650-98-5

Absorption Distribution and Excretion

Absorbed following intravenous administration.

Wikipedia

Ceruletide

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Huang C, Chen S, Zhang T, Li D, Huang Z, Huang J, Qin Y, Chen B, Cheng G, Ma F, Zhou M. TLR3 Ligand PolyI:C Prevents Acute Pancreatitis Through the Interferon-β/Interferon-α/β Receptor Signaling Pathway in a Caerulein-Induced Pancreatitis Mouse Model. Front Immunol. 2019 May 3;10:980. doi: 10.3389/fimmu.2019.00980. eCollection 2019. PubMed PMID: 31130960; PubMed Central PMCID: PMC6509240.
2: Yuan J, Hasdemir B, Tan T, Chheda C, Rivier J, Pandol SJ, Bhargava A. Protective effects of urocortin 2 against caerulein-induced acute pancreatitis. PLoS One. 2019 May 17;14(5):e0217065. doi: 10.1371/journal.pone.0217065. eCollection 2019. PubMed PMID: 31100090; PubMed Central PMCID: PMC6524941.
3: Amiti, Tamizhselvi R, Manickam V. Menadione (vitamin K3) inhibits hydrogen sulfide and substance P via NF-кB pathway in caerulein-induced acute pancreatitis and associated lung injury in mice. Pancreatology. 2019 Mar;19(2):266-273. doi: 10.1016/j.pan.2019.01.012. Epub 2019 Jan 18. PubMed PMID: 30685119.
4: Vojdani Z, Bagheri J, Talaei-Khozani T, Azarpira N, Salmannjad M, Farrokhi A. Fetal microchimerism in mouse caerulein-induced pancreatitis model. Iran J Basic Med Sci. 2018 Sep;21(9):889-895. doi: 10.22038/IJBMS.2018.26976.6595. PubMed PMID: 30524688; PubMed Central PMCID: PMC6272076.
5: Ozer Cakir O, Findik S. Diclofenac Sodium Treatment Ameliorates Extrapancreatic Organ Injuries in a Murine Model of Acute Pancreatitis Induced by Caerulein. Gastroenterol Res Pract. 2018 Oct 31;2018:9829208. doi: 10.1155/2018/9829208. eCollection 2018. PubMed PMID: 30515205; PubMed Central PMCID: PMC6234455.
6: Zhao D, Ge H, Ma B, Xue D, Zhang W, Li Z, Sun H. The interaction between ANXA2 and lncRNA Fendrr promotes cell apoptosis in caerulein-induced acute pancreatitis. J Cell Biochem. 2018 Nov 26. doi: 10.1002/jcb.28097. [Epub ahead of print] PubMed PMID: 30474876.
7: Ren Z, Li H, Zhang M, Zhao Y, Fang X, Li X, Chen W, Zhang H, Wang Y, Pan LL, Sun J. A Novel Derivative of the Natural Product Danshensu Suppresses Inflammatory Responses to Alleviate Caerulein-Induced Acute Pancreatitis. Front Immunol. 2018 Oct 30;9:2513. doi: 10.3389/fimmu.2018.02513. eCollection 2018. PubMed PMID: 30425719; PubMed Central PMCID: PMC6218618.
8: Quan S, Principe DR, Dean AE, Park SH, Grippo PJ, Gius D, Horikoshi N. Loss of Sirt2 increases and prolongs a caerulein-induced pancreatitis permissive phenotype and induces spontaneous oncogenic Kras mutations in mice. Sci Rep. 2018 Nov 7;8(1):16501. doi: 10.1038/s41598-018-34792-y. PubMed PMID: 30405152; PubMed Central PMCID: PMC6220268.
9: Huang HL, Tang GD, Liang ZH, Qin MB, Wang XM, Chang RJ, Qin HP. Role of Wnt/β-catenin pathway agonist SKL2001 in Caerulein-induced acute pancreatitis. Can J Physiol Pharmacol. 2019 Jan;97(1):15-22. doi: 10.1139/cjpp-2018-0226. Epub 2018 Oct 16. PubMed PMID: 30326193.
10: da Silva-Leite KES, Girão DKFB, de Freitas Pires A, Assreuy AMS, de Moraes PAF, Cunha AP, Ricardo NMPS, Criddle DN, de Souza MHLP, Pereira MG, Soares PMG. Ximenia americana heteropolysaccharides ameliorate inflammation and visceral hypernociception in murine caerulein-induced acute pancreatitis: Involvement of CB2 receptors. Biomed Pharmacother. 2018 Oct;106:1317-1324. doi: 10.1016/j.biopha.2018.07.067. Epub 2018 Jul 21. PubMed PMID: 30119202.
11: Velusamy RK, Tamizhselvi R. Protective effect of methylsulfonylmethane in caerulein-induced acute pancreatitis and associated lung injury in mice. J Pharm Pharmacol. 2018 Sep;70(9):1188-1199. doi: 10.1111/jphp.12946. Epub 2018 Jul 3. PubMed PMID: 29971769.
12: Wang Y, Wang G, Cui L, Liu R, Xiao H, Yin C. Angiotensin 1-7 ameliorates caerulein-induced inflammation in pancreatic acinar cells by downregulating Toll-like receptor 4/nuclear factor-κB expression. Mol Med Rep. 2018 Mar;17(3):3511-3518. doi: 10.3892/mmr.2017.8354. Epub 2017 Dec 27. PubMed PMID: 29286117; PubMed Central PMCID: PMC5802148.
13: Dolai S, Liang T, Orabi AI, Xie L, Holmyard D, Javed TA, Fernandez NA, Xie H, Cattral MS, Thurmond DC, Thorn P, Gaisano HY. Depletion of the membrane-fusion regulator Munc18c attenuates caerulein hyperstimulation-induced pancreatitis. J Biol Chem. 2018 Feb 16;293(7):2510-2522. doi: 10.1074/jbc.RA117.000792. Epub 2017 Dec 28. PubMed PMID: 29284677; PubMed Central PMCID: PMC5818203.
14: Huang W, Haynes AC, Mukherjee R, Wen L, Latawiec D, Tepikin AV, Criddle DN, Prinjha RK, Smithers N, Sutton R. Selective inhibition of BET proteins reduces pancreatic damage and systemic inflammation in bile acid- and fatty acid ethyl ester- but not caerulein-induced acute pancreatitis. Pancreatology. 2017 Sep - Oct;17(5):689-697. doi: 10.1016/j.pan.2017.06.005. Epub 2017 Jun 10. PubMed PMID: 28648518.
15: Komar HM, Serpa G, Kerscher C, Schwoegl E, Mace TA, Jin M, Yang MC, Chen CS, Bloomston M, Ostrowski MC, Hart PA, Conwell DL, Lesinski GB. Inhibition of Jak/STAT signaling reduces the activation of pancreatic stellate cells in vitro and limits caerulein-induced chronic pancreatitis in vivo. Sci Rep. 2017 May 11;7(1):1787. doi: 10.1038/s41598-017-01973-0. PubMed PMID: 28496202; PubMed Central PMCID: PMC5431930.
16: Bonior J, Ceranowicz P, Gajdosz R, Kuśnierz-Cabala B, Pierzchalski P, Warzecha Z, Dembiński A, Pędziwiatr M, Kot M, Leja-Szpak A, Nawrot-Porąbka K, Link-Lenczowski P, Olszanecki R, Bartuś K, Jaworek J. Molecular Ghrelin System in the Pancreatic Acinar Cells: The Role of the Polypeptide, Caerulein and Sensory Nerves. Int J Mol Sci. 2017 May 2;18(5). pii: E929. doi: 10.3390/ijms18050929. PubMed PMID: 28468316; PubMed Central PMCID: PMC5454842.
17: Shapiro JP, Komar HM, Hancioglu B, Yu L, Jin M, Ogata Y, Hart PA, Cruz-Monserrate Z, Lesinski GB, Conwell DL. Laser Capture Microdissection of Pancreatic Acinar Cells to Identify Proteomic Alterations in a Murine Model of Caerulein-Induced Pancreatitis. Clin Transl Gastroenterol. 2017 Apr 13;8(4):e89. doi: 10.1038/ctg.2017.15. PubMed PMID: 28406494; PubMed Central PMCID: PMC5415897.
18: Yin T, Peeters R, Liu Y, Feng Y, Zhang X, Jiang Y, Yu J, Dymarkowski S, Himmelreich U, Oyen R, Ni Y. Visualization, Quantification and Characterization of Caerulein-Induced Acute Pancreatitis in Rats by 3.0T Clinical MRI, Biochemistry and Histomorphology. Theranostics. 2017 Jan 1;7(2):285-294. doi: 10.7150/thno.16282. eCollection 2017. PubMed PMID: 28042334; PubMed Central PMCID: PMC5197064.
19: Sun Y, He Y, Wang F, Zhang H, de Vos P, Sun J. Low-methoxyl lemon pectin attenuates inflammatory responses and improves intestinal barrier integrity in caerulein-induced experimental acute pancreatitis. Mol Nutr Food Res. 2017 Apr;61(4). doi: 10.1002/mnfr.201600885. Epub 2017 Jan 30. PubMed PMID: 27921358.
20: Song R, Yu D, Park J. Changes in gene expression of tumor necrosis factor alpha and interleukin 6 in a canine model of caerulein-induced pancreatitis. Can J Vet Res. 2016 Jul;80(3):236-41. PubMed PMID: 27408338; PubMed Central PMCID: PMC4924559.

Explore Compound Types